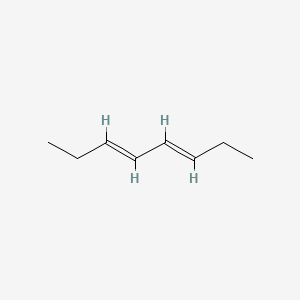

3,5-Octadiene

Description

Properties

CAS No. |

7348-75-6 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

(3E,5E)-octa-3,5-diene |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+ |

InChI Key |

HWXQYUCHSICMAS-KQQUZDAGSA-N |

Isomeric SMILES |

CC/C=C/C=C/CC |

Canonical SMILES |

CCC=CC=CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E,E)-3,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-3,5-Octadiene is a conjugated diene of interest in organic synthesis, serving as a versatile building block for more complex molecules. Its stereospecific arrangement offers unique chemical properties that are valuable in the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to (E,E)-3,5-octadiene, with a focus on stereoselective methods. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its synthesis in a laboratory setting. The methods discussed include the Wittig reaction and transition metal-catalyzed reactions, providing researchers with a selection of strategies to obtain this target molecule with high purity and yield.

Introduction

Conjugated dienes are important structural motifs in a wide array of natural products and pharmaceutical agents. The specific stereochemistry of the double bonds significantly influences the biological activity and physical properties of these molecules. (E,E)-3,5-octadiene, with its symmetrical structure and defined trans-configuration of both double bonds, presents a valuable synthon for various applications, including as a precursor in Diels-Alder reactions and as a fragment in the total synthesis of complex natural products. The stereocontrolled synthesis of (E,E)-3,5-octadiene is therefore of considerable importance. This guide details the most effective and commonly employed synthetic methodologies for its preparation.

Synthetic Methodologies

The synthesis of (E,E)-3,5-octadiene can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the required stereochemical purity. The most prominent and reliable methods include the Wittig reaction and palladium-catalyzed coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1][2] To achieve the desired (E,E)-stereochemistry for 3,5-octadiene, a stabilized or semi-stabilized ylide is typically employed, which favors the formation of the thermodynamically more stable E-alkene.[3][4]

A plausible synthetic route via the Wittig reaction involves the reaction of propanal with a suitable phosphonium (B103445) ylide.

Reaction Scheme:

Logical Relationship for Wittig Synthesis

Caption: General workflow for the synthesis of (E,E)-3,5-octadiene via the Wittig reaction.

Palladium-Catalyzed Dimerization of 1,3-Butadiene (B125203)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering high efficiency and selectivity. The dimerization of 1,3-butadiene using a palladium catalyst can lead to a mixture of octadienes, and under specific conditions, can be tailored to favor the formation of linear dimers like this compound.[5][6] The stereoselectivity of this process is highly dependent on the choice of ligands and reaction conditions.

Reaction Scheme:

Logical Relationship for Palladium-Catalyzed Dimerization

Caption: General workflow for the synthesis of (E,E)-3,5-octadiene via palladium-catalyzed dimerization of 1,3-butadiene.

Experimental Protocols

Adapted Protocol: Palladium-Catalyzed Cross-Coupling for (E,E)-Diene Synthesis

This protocol is based on the synthesis of a conjugated diene using a palladium-phosphine complex as a catalyst.[7] To synthesize (E,E)-3,5-octadiene, one would adapt this procedure using (E)-1-butenyl iodide and an appropriate organometallic coupling partner.

Materials:

-

(E)-1-Butenyl iodide

-

(E)-1-Butenyldiisobutylalane (or other suitable organometallic reagent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Zinc chloride (ZnCl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Hydroquinone (B1673460) (inhibitor)

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of (E,E)-3,5-octadiene.

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, combine (E)-1-butenyl iodide (1.0 eq), zinc chloride (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq) in anhydrous tetrahydrofuran.

-

Addition of Organometallic Reagent: To this mixture, add a solution of (E)-1-butenyldiisobutylalane (prepared separately) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: Transfer the reaction mixture into a flask containing ice-cooled 3 N hydrochloric acid and pentane. Separate the organic layer, and extract the aqueous layer twice with pentane. Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent using a rotary evaporator. Add a small amount of hydroquinone as a polymerization inhibitor. Purify the residue by distillation under reduced pressure to obtain (E,E)-3,5-octadiene.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of conjugated dienes using methodologies applicable to (E,E)-3,5-octadiene.

Table 1: Reaction Conditions for Palladium-Catalyzed Diene Synthesis (Adapted)

| Parameter | Value | Reference |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [7] |

| Catalyst Loading | 1 mol % | [7] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Temperature | Room Temperature | [7] |

| Reaction Time | 6 hours | [7] |

Table 2: Expected Yield and Purity

| Parameter | Value | Reference |

| Yield | 64-66% (based on analogous reaction) | [7] |

| Stereochemical Purity | High (predominantly E,E) | [7] |

Conclusion

The synthesis of (E,E)-3,5-octadiene can be effectively achieved through stereoselective methods such as the Wittig reaction and palladium-catalyzed cross-coupling reactions. While a direct, detailed protocol for this specific molecule is not extensively documented in readily available literature, established procedures for analogous conjugated dienes provide a solid foundation for its successful synthesis. The palladium-catalyzed approach, in particular, offers a robust method for achieving high stereoselectivity and good yields. This guide provides the necessary theoretical background, practical workflow, and key data to enable researchers to produce (E,E)-3,5-octadiene for its application in further scientific endeavors. Further optimization of reaction conditions may be necessary to maximize yield and purity for specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. The Dimerization of Butadiene by Palladium Complex Catalysts | Semantic Scholar [semanticscholar.org]

- 6. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (Z,Z)-3,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-3,5-octadiene is a volatile organic compound and a member of the conjugated diene family of hydrocarbons. Its structure, characterized by two double bonds separated by a single bond, both in the cis (Z) configuration, gives rise to unique chemical and physical properties. Conjugated dienes are of significant interest in organic synthesis and are found as structural motifs in various natural products and biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and potential biological relevance of (Z,Z)-3,5-octadiene, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of (Z,Z)-3,5-octadiene is presented in the table below. This data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| CAS Number | 7348-80-3 | PubChem[1] |

| IUPAC Name | (3Z,5Z)-octa-3,5-diene | PubChem[1] |

| Canonical SMILES | CCC=CC=CCC | PubChem[1] |

| InChI Key | HWXQYUCHSICMAS-SFECMWDFSA-N | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not experimentally determined; estimated to be around 125-127 °C | General knowledge |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General knowledge |

| logP (octanol/water) | 3.2 (calculated) | LookChem[2] |

| Kovats Retention Index | 835.9, 836.6, 841.4 (non-polar column) | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Z,Z)-3,5-octadiene.

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for (Z,Z)-3,5-octadiene[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: SpectraBase provides chemical shift data for the ¹³C NMR of (Z,Z)-3,5-octadiene[4].

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a cis,cis-diene would be expected to show characteristic C-H stretching frequencies for sp²-hybridized carbons above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1680 cm⁻¹. The out-of-plane C-H bending (wagging) vibrations for cis-alkenes typically appear in the 675-730 cm⁻¹ region and can be diagnostic[2].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and purification of (Z,Z)-3,5-octadiene are not widely available in the public domain. However, general stereoselective methods for the synthesis of (Z,Z)-dienes can be adapted.

Synthesis: A Generalized Stereoselective Approach

The stereoselective synthesis of (Z,Z)-dienes can be challenging. One potential strategy involves the use of organometallic coupling reactions, such as a modified Suzuki or Negishi coupling, where the stereochemistry of the starting materials dictates the final product geometry[3]. Another approach could be the partial reduction of a corresponding diyne using a Lindlar catalyst, which is known to produce cis-alkenes.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of (Z,Z)-3,5-octadiene.

Purification Protocol for Volatile Dienes

The purification of volatile, nonpolar hydrocarbons like (Z,Z)-3,5-octadiene typically involves fractional distillation to separate it from solvents and impurities with different boiling points[5]. Subsequent purification to separate it from other isomers can be challenging but may be achieved using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase[5][6].

Generalized Purification Workflow:

Caption: Generalized purification workflow for (Z,Z)-3,5-octadiene.

Biological Activity and Relevance in Drug Development

There is a lack of specific studies on the biological activity, pharmacology, and toxicology of (Z,Z)-3,5-octadiene. However, the conjugated diene motif is of significant biological interest.

Conjugated Dienes and Oxidative Stress:

Conjugated dienes are known to be early markers of lipid peroxidation, a process implicated in cellular damage and various disease states[5]. The formation of conjugated dienes in biological membranes is an indicator of oxidative stress.

Signaling Pathway Implication (Hypothetical):

Caption: Role of conjugated dienes in oxidative stress.

Relevance to Drug Development:

While (Z,Z)-3,5-octadiene itself is not a known therapeutic agent, the conjugated diene moiety is present in numerous natural products with potent biological activities[7]. The study of simpler conjugated dienes can provide insights into the structure-activity relationships of more complex molecules. Furthermore, understanding the role of conjugated dienes in biological systems is crucial for developing drugs that target oxidative stress-related diseases.

Safety and Handling

Conclusion

(Z,Z)-3,5-octadiene is a conjugated diene with defined physicochemical properties. While specific experimental protocols for its synthesis and detailed biological studies are currently limited in the public domain, general methodologies for the preparation and purification of such compounds can be applied. The conjugated diene structure is of significant interest in the context of oxidative stress and as a key structural element in various biologically active molecules. Further research is warranted to fully elucidate the chemical and biological properties of this specific isomer and its potential applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of 3,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,5-octadiene, focusing on their synthesis, purification, and physicochemical properties. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound Stereoisomers

This compound is a conjugated diene with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol .[1][2][3] The presence of two double bonds at the C3 and C5 positions allows for the existence of three distinct stereoisomers:

-

(3E,5E)-octa-3,5-diene: Both double bonds have an E (trans) configuration.

-

(3Z,5Z)-octa-3,5-diene: Both double bonds have a Z (cis) configuration.[2]

-

(3E,5Z)-octa-3,5-diene: One double bond has an E (trans) configuration, and the other has a Z (cis) configuration.

These stereoisomers exhibit distinct physical and spectral properties, which are crucial for their identification and separation.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the stereoisomers of this compound is presented below. This information is critical for the identification and characterization of these compounds.

Table 1: Physical and Chromatographic Properties of this compound Stereoisomers

| Property | (3E,5E)-octa-3,5-diene | (3Z,5Z)-octa-3,5-diene | (3E,5Z)-octa-3,5-diene |

| IUPAC Name | (3E,5E)-octa-3,5-diene | (3Z,5Z)-octa-3,5-diene | (3E,5Z)-octa-3,5-diene |

| CAS Number | 7348-75-6[4] | 7348-80-3[5] | Not readily available |

| Molecular Formula | C₈H₁₄[4] | C₈H₁₄[5] | C₈H₁₄ |

| Molecular Weight | 110.1968 g/mol [4] | 110.1968 g/mol [5] | 110.1968 g/mol |

| Boiling Point | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Kovats Retention Index | 810, 812, 837, 838.1, 838.7, 843.3[4] | 835.9, 836.6, 841.4[5] | Data not available |

Due to the lack of readily available, experimentally determined NMR and IR data in the public domain, a detailed table of spectral data cannot be provided at this time. Researchers are advised to acquire and interpret their own spectral data for these compounds.

Stereoselective Synthesis Protocols

The stereoselective synthesis of each this compound isomer requires specific synthetic strategies. The following sections outline general and adaptable protocols for their preparation.

Synthesis of (3E,5E)-octa-3,5-diene

The synthesis of the (E,E)-isomer can be achieved through the reduction of a diyne precursor using sodium in liquid ammonia (B1221849). This method is known to produce trans-alkenes with high stereoselectivity.[6][7][8]

Experimental Protocol: Dissolving Metal Reduction of Octa-3,5-diyne

-

Apparatus: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Reaction Setup: The flask is charged with liquid ammonia (approximately 10 mL per mmol of diyne) at -78 °C (dry ice/acetone bath).

-

Sodium Addition: Small pieces of sodium metal (2.2 equivalents) are added to the liquid ammonia with vigorous stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Diyne Addition: A solution of octa-3,5-diyne (1 equivalent) in a minimal amount of anhydrous THF is added dropwise to the sodium-ammonia solution. The reaction is stirred for 2-3 hours.

-

Quenching: The reaction is quenched by the careful addition of ammonium (B1175870) chloride until the blue color disappears.

-

Workup: The ammonia is allowed to evaporate. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield (3E,5E)-octa-3,5-diene.

Synthesis of (3Z,5Z)-octa-3,5-diene

The (Z,Z)-isomer is typically synthesized via the partial hydrogenation of a diyne precursor using a poisoned catalyst, such as Lindlar's catalyst. This method is well-established for the stereoselective formation of cis-alkenes.[9][10][11]

Experimental Protocol: Lindlar Hydrogenation of Octa-3,5-diyne

-

Catalyst Preparation: A flask is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; approximately 5-10% by weight of the diyne) and a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Reaction Setup: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The atmosphere is replaced with hydrogen.

-

Diyne Addition: A solution of octa-3,5-diyne (1 equivalent) in the same solvent is added to the catalyst suspension.

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere. The progress of the reaction is monitored by TLC or GC to observe the consumption of the starting material and the formation of the product, ensuring the reaction is stopped before over-reduction to the alkane occurs.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford (3Z,5Z)-octa-3,5-diene.

Synthesis of (3E,5Z)-octa-3,5-diene

The synthesis of the mixed (E,Z)-isomer is more complex and often involves a multi-step approach, such as a Wittig reaction, to control the stereochemistry of one of the double bonds.[1][12][13]

Experimental Protocol: Wittig Reaction Approach

This approach involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

-

Ylide Formation: A suitable phosphonium salt (e.g., (E)-pent-2-en-1-yl)triphenylphosphonium bromide) is suspended in an anhydrous solvent like THF and deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding ylide.

-

Aldehyde Addition: An aldehyde (e.g., propanal) is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to separate the (3E,5Z)-octa-3,5-diene from triphenylphosphine (B44618) oxide and any isomeric byproducts.

Purification and Separation of Stereoisomers

The separation of the this compound stereoisomers can be challenging due to their similar physical properties.

-

Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

-

Gas Chromatography (GC): On an analytical scale, and for preparative purposes on a smaller scale, gas chromatography is a powerful technique for separating the isomers. The use of a non-polar column allows for the separation based on the subtle differences in their boiling points and shapes, as indicated by their Kovats retention indices.

-

Column Chromatography: While challenging, high-performance liquid chromatography (HPLC) or flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane) may achieve partial separation.

Visualizations

Stereoisomers of this compound

Caption: The three stereoisomers of this compound.

General Synthetic Workflow

Caption: A general workflow for the synthesis and characterization of this compound stereoisomers.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z,5Z)-3,5-Octadiene | C8H14 | CID 5352198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Solved The Wittig reaction can be used for the synthesis of | Chegg.com [chegg.com]

Spectroscopic Data of 3,5-Octadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-octadiene, a conjugated diene with four possible stereoisomers: (3E,5E), (3Z,5Z), (3E,5Z), and (3Z,5E). Understanding the distinct spectroscopic signatures of each isomer is crucial for their identification, characterization, and utilization in various research and development applications, including organic synthesis and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of this compound. It is important to note that publicly available experimental data is most complete for the (3Z,5Z)-isomer.

(3Z,5Z)-3,5-Octadiene

| Spectroscopic Technique | Data |

| ¹³C NMR | Spectral data is available on public databases such as SpectraBase.[1] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook.[2][3][4] Key fragments and their relative intensities can be used for identification. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectral data can be found on databases like SpectraBase. |

| Gas Chromatography (GC) | Kovats retention indices have been reported, aiding in separation and identification.[5] |

(3E,5E)-3,5-Octadiene

| Spectroscopic Technique | Data |

| General Data | Public database entries exist, such as on PubChem, but detailed experimental spectroscopic data is not readily available.[6] |

No comprehensive, publicly available experimental spectroscopic data was found for the (3E,5Z) and (3Z,5E) isomers in the conducted search.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of a specific this compound isomer are often found in the primary scientific literature describing its synthesis and characterization. However, general methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

General Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The x-axis represents wavenumber (cm⁻¹) and the y-axis represents transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system and determine the wavelength of maximum absorbance (λmax).

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the prepared sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

General Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile solvent (e.g., dichloromethane, hexane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Data Acquisition:

-

Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments as a function of their m/z ratio. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Visualizations

To aid in the understanding of the analytical workflow, a generalized diagram for the spectroscopic analysis of an organic compound like this compound is provided below.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound, (Z,Z)- [webbook.nist.gov]

- 3. This compound, (Z,Z)- [webbook.nist.gov]

- 4. This compound, (Z,Z)- [webbook.nist.gov]

- 5. (3Z,5Z)-3,5-Octadiene | C8H14 | CID 5352198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of 3,5-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-octadiene, a conjugated diene with applications in organic synthesis and materials science. The information is presented to meet the technical demands of researchers and professionals in drug development and related scientific fields.

Core Chemical Structure and Isomerism

This compound is an organic compound with the chemical formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2] Its structure consists of an eight-carbon chain containing two conjugated double bonds at the C3 and C5 positions. The presence of these two double bonds gives rise to geometric isomerism, resulting in four distinct stereoisomers:

-

(E,E)-3,5-Octadiene: Both double bonds have the trans configuration.

-

(Z,Z)-3,5-Octadiene: Both double bonds have the cis configuration.

-

(E,Z)-3,5-Octadiene: The C3 double bond is trans and the C5 double bond is cis.

-

(Z,E)-3,5-Octadiene: The C3 double bond is cis and the C5 double bond is trans.

The specific stereochemistry of the isomers significantly influences their physical and chemical properties.

dot

Caption: The four geometric isomers of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for the various isomers of this compound.

Table 1: General Properties and Identifiers

| Property | (E,E)-3,5-Octadiene | (Z,Z)-3,5-Octadiene | (E,Z)-3,5-Octadiene |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol [1] | 110.20 g/mol [2] | 110.20 g/mol |

| CAS Number | 7348-75-6[1] | 7348-80-3[2] | 16929-32-1 |

| IUPAC Name | (3E,5E)-octa-3,5-diene[1] | (3Z,5Z)-octa-3,5-diene[2] | (3E,5Z)-octa-3,5-diene |

| SMILES | CC/C=C/C=C/CC[1] | CC/C=C\C=C/CC[2] | CC/C=C/C=C\CC |

| InChIKey | HWXQYUCHSICMAS-KQQUZDAGSA-N[1] | HWXQYUCHSICMAS-SFECMWDFSA-N[2] | HWXQYUCHSICMAS-CGXWXWIYSA-N |

Table 2: Gas Chromatography Data

| Isomer | Kovats Retention Index (Non-polar column) |

| (E,E)-3,5-Octadiene | 812, 810, 838.1, 838.7, 843.3, 837[1] |

| (Z,Z)-3,5-Octadiene | 835.9, 836.6, 841.4[2] |

| (E,Z)-3,5-Octadiene | 830.6, 831.1, 835.9 |

Table 3: Spectroscopic Data (Conceptual)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |

| (E,E)-3,5-Octadiene | Olefinic protons expected ~5.5-6.5 ppm with large coupling constants (~15 Hz) | Olefinic carbons ~125-135 ppm; Alkyl carbons ~13-30 ppm | ~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~965 (trans C-H bend) | M⁺ at 110, prominent fragments from allylic cleavage. |

| (Z,Z)-3,5-Octadiene | Olefinic protons expected ~5.2-6.2 ppm with smaller coupling constants (~10 Hz) | Olefinic carbons ~120-130 ppm; Alkyl carbons ~13-25 ppm | ~3020 (C-H stretch, sp²), ~1650 (C=C stretch), ~700 (cis C-H bend) | M⁺ at 110, distinct fragmentation pattern from (E,E) isomer. |

| (E,Z)-3,5-Octadiene | Complex olefinic region with both large and small coupling constants | Four distinct olefinic carbon signals | Bands characteristic of both trans and cis double bonds | M⁺ at 110, fragmentation reflects both E and Z structural elements. |

Note: Specific, experimentally verified NMR and IR data were not fully available in the initial literature search and the values presented are based on established principles of spectroscopy for similar structures.

Experimental Protocols: Stereoselective Synthesis

The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is the preferred method for preparing the various isomers of this compound.[3][4] The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide used.

-

Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes .

-

Non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes .[4]

The following are generalized protocols for the synthesis of this compound isomers.

dot

Caption: General workflow for the Wittig synthesis of alkenes.

Synthesis of (E,E)-3,5-Octadiene

This synthesis would likely employ a stabilized ylide reacting with an α,β-unsaturated aldehyde. A plausible route is the reaction of a crotonaldehyde-derived phosphonium ylide with propanal.

Protocol:

-

Ylide Formation:

-

To a solution of (E)-but-2-enyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

-

Allow the mixture to stir at this temperature for 1 hour to ensure complete formation of the ylide.

-

-

Reaction with Aldehyde:

-

To the ylide solution, add a solution of propanal in anhydrous THF dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure (E,E)-3,5-octadiene.

-

Synthesis of (Z,Z)-3,5-Octadiene

The synthesis of the (Z,Z)-isomer would necessitate the use of a non-stabilized ylide.

Protocol:

-

Ylide Formation:

-

Prepare the non-stabilized ylide by reacting propyltriphenylphosphonium bromide with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at 0 °C under an inert atmosphere.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to -78 °C and add a solution of (Z)-pent-2-enal in anhydrous THF dropwise.

-

Maintain the reaction at -78 °C for several hours before allowing it to warm to room temperature.

-

-

Workup and Purification:

-

Follow the same workup and purification procedure as described for the (E,E)-isomer.

-

Logical Relationships in Stereoselective Synthesis

The choice of reactants and reaction conditions in the Wittig reaction dictates the stereochemical outcome. This can be visualized as a decision-making process.

dot

Caption: Decision pathway for stereoselective Wittig synthesis.

Conclusion

The chemical structure of this compound is characterized by its conjugated diene system and the resulting stereoisomerism. The synthesis of specific isomers can be achieved with high stereoselectivity through the appropriate application of the Wittig reaction. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical compound. Further research to fully characterize the spectroscopic properties of all isomers and to explore their applications in drug development and materials science is warranted.

References

The Putative Biosynthesis of 3,5-Octadiene: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5-octadiene, a volatile organic compound with potential applications in various fields. As the direct biosynthetic route for this compound has not been definitively elucidated in the scientific literature, this document presents a putative pathway grounded in the well-established biosynthesis of other C8 volatile compounds in fungi. The information herein is intended to serve as a foundational resource for researchers seeking to investigate and potentially harness this pathway for biotechnological and pharmaceutical purposes.

Proposed Biosynthesis Pathway of C8 Volatiles, Including this compound

The biosynthesis of C8 volatile compounds in fungi is widely accepted to originate from the oxidative degradation of linoleic acid, an abundant polyunsaturated fatty acid.[1][2] This multi-step enzymatic cascade, known as the lipoxygenase (LOX) pathway, is the most plausible origin for this compound. The proposed pathway involves initial oxygenation and subsequent cleavage of the fatty acid backbone, followed by further enzymatic modifications to yield a variety of C8 compounds.

The key enzymatic players in this pathway are lipoxygenases (or related dioxygenases) and hydroperoxide lyases.[2][3] While the formation of the prominent C8 volatile, 1-octen-3-ol, is well-documented, the synthesis of this compound likely involves additional enzymatic steps, such as isomerization or dehydration, acting on an intermediate of this central pathway.

Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Quantitative Data on Fungal C8 Volatile Production

Quantitative analysis of fungal volatile organic compounds (VOCs) is crucial for understanding the metabolic flux through the C8 pathway and for optimizing the production of specific compounds. The following table summarizes representative quantitative data for various C8 VOCs produced by different fungal species, as determined by gas chromatography-mass spectrometry (GC-MS). It is important to note that the production of these volatiles can be highly dependent on the fungal species, substrate, and culture conditions.[4]

| Fungal Species | C8 Volatile Compound | Concentration / Relative Abundance | Reference |

| Phoma sp. GS8-3 | 2-Methyl-propanol | Major Component | [5] |

| Phoma sp. GS8-3 | 3-Methyl-butanol | Major Component | [5] |

| Tuber uncinatum | C8-VOCs (general) | Drives variability in VOC profiles | [6] |

| Various Fungi | 1-Octen-3-ol | Often the most abundant C8 VOC | [2] |

| Various Fungi | 3-Octanone | Commonly detected C8 VOC | [7] |

| Various Fungi | 1-Octanol | Commonly detected C8 VOC | [7] |

| Fusarium sp. | Cadina-3,5-diene | Detected | [8] |

Experimental Protocols

Fungal Culture and VOC Collection Workflow

The following diagram outlines a general experimental workflow for the analysis of fungal C8 volatile compounds.

Lipoxygenase (LOX) Activity Assay

This protocol is adapted from methods used for determining lipoxygenase activity on linoleic acid.[9][10]

Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids. The formation of conjugated dienes in the product can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Reagents:

-

100 mM Sodium phosphate (B84403) buffer (pH 6.5)

-

10 mM Sodium linoleate (B1235992) stock solution (substrate)

-

Fungal enzyme extract (crude or purified)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding sodium phosphate buffer and the fungal enzyme extract.

-

Initiate the reaction by adding the sodium linoleate stock solution.

-

Immediately monitor the change in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the lipoxygenase activity.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol is a general method for determining hydroperoxide lyase activity.[11][12]

Principle: Hydroperoxide lyase cleaves fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. The decrease in the concentration of the hydroperoxide substrate (which absorbs at 234 nm) can be monitored spectrophotometrically.

Reagents:

-

100 mM Sodium phosphate buffer (pH 6.5)

-

Fatty acid hydroperoxide substrate (e.g., 10-HPODE, prepared enzymatically using a lipoxygenase)

-

Fungal enzyme extract (crude or purified)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding sodium phosphate buffer and the fatty acid hydroperoxide substrate.

-

Initiate the reaction by adding the fungal enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

The rate of decrease in absorbance is proportional to the hydroperoxide lyase activity.

-

Alternatively, the formation of the aldehyde product can be quantified using gas chromatography or by coupling the reaction with an alcohol dehydrogenase and monitoring the oxidation of NADH at 340 nm.

GC-MS Analysis of Fungal Volatiles

Principle: Gas chromatography separates the volatile compounds in a sample, and mass spectrometry is used to identify and quantify the individual components based on their mass-to-charge ratio and fragmentation patterns.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fiber assembly (for headspace sampling)

Procedure:

-

Sample Preparation: Grow the fungal culture in a sealed vial.

-

Headspace Sampling: Expose an SPME fiber to the headspace above the fungal culture for a defined period to adsorb the volatile compounds.

-

Desorption and Injection: Insert the SPME fiber into the hot injection port of the GC, where the adsorbed volatiles are desorbed and transferred to the GC column.

-

GC Separation: Separate the volatile compounds on a suitable capillary column using a temperature gradient program.

-

MS Detection: Detect the eluted compounds using the mass spectrometer, typically in full scan mode.

-

Identification: Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST).

-

Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Concluding Remarks

The biosynthesis of this compound in fungi is a promising area of research with potential for the sustainable production of this and other valuable C8 compounds. While the complete pathway remains to be fully elucidated, the foundational knowledge of the lipoxygenase pathway provides a robust starting point for investigation. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools to explore this biosynthetic frontier. Future research should focus on identifying and characterizing the putative isomerase or dehydratase responsible for the final conversion to this compound, which will be a critical step in harnessing this pathway for biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijcmas.com [ijcmas.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of volatile organic compounds emitted by plant growth-promoting fungus Phoma sp. GS8-3 for growth promotion effects on tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Lipoxygenase activity determination [protocols.io]

- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to 3,5-Octadiene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-octadiene, including its chemical identity, physical properties, and available spectroscopic data. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. While extensive data on its biological activity and specific, detailed synthesis protocols are limited in publicly available literature, this guide consolidates the current knowledge and highlights areas for future investigation.

Chemical Identity and CAS Numbers

This compound is a conjugated diene with the molecular formula C₈H₁₄. It exists as several stereoisomers, each with a unique spatial arrangement of its double bonds. The Chemical Abstracts Service (CAS) has assigned specific numbers to the general compound and some of its isomers, which are crucial for unambiguous identification in research and regulatory contexts.

| Compound Name | CAS Number |

| This compound (unspecified stereochemistry) | 25001-92-7[1][2] |

| (Z,Z)-3,5-Octadiene (cis,cis-3,5-Octadiene) | 7348-80-3[1] |

| (E,E)-3,5-Octadiene (trans,trans-3,5-Octadiene) | 7348-75-6[3] |

| (E,Z)-3,5-Octadiene (trans,cis-3,5-Octadiene) | Not explicitly found |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and use in experimental setups. The following table summarizes key quantitative data available for the compound and its isomers.

| Property | Value | Isomer | Source |

| Molecular Weight | 110.197 g/mol | All | [1][2][4][5] |

| Boiling Point | 130.8 °C at 760 mmHg | Unspecified | Not specified |

| Density | 0.745 g/cm³ | Unspecified | Not specified |

| Flash Point | 18.7 °C | Unspecified | Not specified |

| LogP | 2.91880 | Unspecified | Not specified |

| Vapor Pressure | 11.7 mmHg at 25°C | Unspecified | Not specified |

| Refractive Index | 1.443 | Unspecified | Not specified |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While complete, detailed spectra are not always publicly available, several databases provide access to or information about existing spectral data.

-

Mass Spectrometry (MS): Mass spectral data for (Z,Z)-3,5-octadiene is available in the NIST WebBook.[1] The fragmentation pattern can provide valuable information for identifying the compound in complex mixtures, such as in GC-MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for (Z,Z)-2,7-dimethyl-3,5-octadiene is available on SpectraBase. While not the parent compound, it provides an indication of the chemical shifts expected for the carbon atoms in the diene system.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra for (E,E)-3,5-octadiene are mentioned in PubChem, with links to SpectraBase.[4] These spectra would be characterized by C-H stretching and bending vibrations for the alkyl and alkenyl groups, as well as C=C stretching frequencies characteristic of a conjugated diene system.

Synthesis of this compound

General Synthetic Strategies for Conjugated Dienes

The synthesis of conjugated dienes can be achieved through various methods, including:

-

Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For this compound, a suitable strategy would involve the reaction of a propanal-derived ylide with crotonaldehyde (B89634) (for the E-isomer) or a related cis-aldehyde. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.[6][7][8][9]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for the formation of C-C bonds, including those in conjugated diene systems. These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid or vinylstannane.[10]

-

Elimination Reactions: Dehydrohalogenation of dihaloalkanes or dehydration of diols can also yield conjugated dienes, although controlling the regioselectivity and stereoselectivity of the double bond formation can be challenging.

Illustrative Protocol: Synthesis of 3,5-Octadien-2-ol

While a protocol for this compound is not available, the synthesis of the related compound, 3,5-octadien-2-ol, via hydroboration-oxidation of 1,3,5-octatriene (B1147755) has been described.[11][12] This procedure illustrates a method for introducing functionality into an octadiene backbone.

Reaction: Hydroboration-Oxidation of 1,3,5-Octatriene

Materials:

-

1,3,5-Octatriene

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,3,5-octatriene in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.

-

A solution of BH₃·THF is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional four hours.

-

The reaction is cooled back to 0 °C, and 3 M NaOH solution is added slowly, followed by the dropwise addition of 30% H₂O₂.

-

After stirring at room temperature for one hour, the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield 3,5-octadien-2-ol.[11]

Biological Activity and Drug Development

There is a significant lack of publicly available information on the biological activity of this compound and its potential applications in drug development. Searches of scientific databases did not yield any studies detailing its interaction with biological systems, signaling pathways, or its use as a lead compound or pharmacophore in drug discovery.

Some related octadiene structures have been identified as volatile organic compounds (VOCs) in fungi and plants, suggesting a potential role in chemical ecology.[13][14] However, these studies do not specifically implicate this compound in any defined biological signaling pathway. The metabolism of xenobiotics containing octadiene moieties would likely proceed through standard phase I and phase II detoxification pathways, involving enzymes such as cytochrome P450s and glutathione (B108866) S-transferases, though specific studies on this compound are absent.[2][15]

Conclusion and Future Directions

This compound is a structurally simple conjugated diene for which basic chemical and physical data are available. However, this technical guide highlights significant gaps in the current scientific literature. Specifically, there is a need for:

-

Development and publication of detailed, robust, and stereoselective synthetic protocols for the various isomers of this compound.

-

Comprehensive spectroscopic characterization , including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, to be made publicly accessible.

-

Investigation into the biological activity of this compound and its isomers. Screening for activity in various assays could uncover potential applications in pharmacology and drug development.

-

Exploration of its natural occurrence and role in chemical ecology, which may provide insights into its biological function.

For researchers and professionals in drug development, this compound currently represents an understudied molecule. The establishment of its fundamental chemical and biological properties is a prerequisite for any future consideration in medicinal chemistry and related fields.

References

- 1. This compound, (Z,Z)- [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z,5Z)-3,5-Octadiene | C8H14 | CID 5352198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Hydnum repandum - Wikipedia [en.wikipedia.org]

- 14. Microbial Volatile Organic Compounds: Insights into Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes [organic-chemistry.org]

An In-depth Technical Guide to 3,5-Octadiene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a conjugated diene with the molecular formula C₈H₁₄. Its structure, characterized by two double bonds separated by a single bond, gives rise to geometric isomerism, resulting in three stereoisomers: (3E,5E)-3,5-octadiene, (3Z,5Z)-3,5-octadiene, and (3E,5Z)-3,5-octadiene. The arrangement of these double bonds dictates the molecule's overall shape and reactivity, making stereoselective synthesis a critical aspect of its chemistry. While direct applications of this compound in drug development are not extensively documented, the conjugated diene motif is a common structural feature in many biologically active natural products and pharmaceutical compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, with a focus on its potential as a versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the this compound isomers are distinct, allowing for their identification and characterization. The following tables summarize key quantitative data for the (E,E) and (Z,Z) isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (3E,5E)-3,5-Octadiene | (3Z,5Z)-3,5-Octadiene |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol [4] | 110.20 g/mol [5] |

| CAS Number | 7348-75-6[4] | 7348-80-3[5] |

| XLogP3 | 3.2 | 3.2[6] |

| Hydrogen Bond Donor Count | 0 | 0[6] |

| Hydrogen Bond Acceptor Count | 0 | 0[6] |

| Rotatable Bond Count | 3 | 3[6] |

| Exact Mass | 110.109550447 Da[4] | 110.109550447 Da[6] |

| Complexity | 66 | 66[6] |

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Data | (3E,5E)-3,5-Octadiene | (3Z,5Z)-3,5-Octadiene |

| ¹H NMR | Data not explicitly found in searches. | Data not explicitly found in searches. |

| ¹³C NMR | Data available in spectral databases.[7] | Signals at approximately δ 12.5, 22.9, 128.8, 130.5 ppm (in cyclohexane). |

| Mass Spectrometry (MS) | Available in NIST Webbook. | Available in NIST Webbook.[8] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | Data available in spectral databases. |

| Kovats Retention Index | 810, 812, 837, 838.1, 838.7, 843.3 (non-polar column)[4] | 835.9 (Squalane column, 70 °C)[8] |

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bonds in this compound is crucial for its subsequent reactions. The most common and stereocontrolled methods for synthesizing specific isomers of conjugated dienes involve the partial reduction of the corresponding alkyne, in this case, octa-3,5-diyne.

Synthesis of (3Z,5Z)-3,5-Octadiene via Lindlar Catalysis

The partial hydrogenation of alkynes using a "poisoned" palladium catalyst, known as Lindlar's catalyst, is a well-established method for the stereoselective synthesis of cis (or Z)-alkenes.[8] This is due to the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.

Experimental Protocol: Hydrogenation of Octa-3,5-diyne with Lindlar's Catalyst

-

Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Dissolve octa-3,5-diyne in a suitable solvent such as ethanol, ethyl acetate, or hexanes.[8] Add the solution to the flask containing the catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (e.g., using a balloon).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the cis,cis-diene.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure to yield (3Z,5Z)-3,5-octadiene. Further purification can be achieved by distillation or column chromatography if necessary.

Caption: Workflow for the synthesis of (3Z,5Z)-3,5-octadiene.

Synthesis of (3E,5E)-3,5-Octadiene via Dissolving Metal Reduction

The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) is a classic method for preparing trans (or E)-alkenes with high stereoselectivity.[1][9][10] The reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the formation of the trans-alkene.

Experimental Protocol: Reduction of Octa-3,5-diyne with Sodium in Liquid Ammonia

-

Reaction Setup: In a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia at -78 °C.

-

Dissolving Metal: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[9]

-

Alkyne Addition: Dissolve octa-3,5-diyne in a minimal amount of an anhydrous ether (e.g., THF) and add it dropwise to the sodium-ammonia solution.

-

Reaction Quenching: After the reaction is complete (indicated by the disappearance of the blue color or after a set reaction time), quench the reaction by the cautious addition of a proton source, such as ammonium (B1175870) chloride.

-

Workup: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether or hexanes).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting (3E,5E)-3,5-octadiene can be further purified by distillation.

Caption: Reaction pathway for the synthesis of (3E,5E)-3,5-octadiene.

Chemical Reactivity and Potential Applications

The conjugated diene system in this compound is the locus of its reactivity, making it a valuable synthon in organic chemistry.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[11] The stereochemistry of the diene is retained in the product, making the stereoselective synthesis of the diene crucial for controlling the stereochemistry of the cycloadduct. The reaction is typically favored by electron-withdrawing groups on the dienophile.

Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (either the (E,E) or (Z,Z) isomer) and N-phenylmaleimide in a suitable solvent such as toluene (B28343) or xylene.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The resulting cycloadduct can be purified by recrystallization or column chromatography.

Caption: The Diels-Alder reaction of this compound.

Potential in Drug Development and Natural Product Synthesis

While specific examples of this compound as a direct precursor in drug synthesis are not prominent in the literature, the conjugated diene moiety is a key structural element in numerous natural products with significant biological activity.[1][2] These include polyene macrolide antifungals, carotenoids, and various signaling molecules. The synthetic methods used to prepare this compound can be applied to the construction of these more complex molecules.

Furthermore, the concept of bioisosterism, where a functional group is replaced by another with similar properties, is a cornerstone of drug design.[12][13] The rigid, planar structure of a conjugated diene can be used as a bioisosteric replacement for other linkers in a drug molecule to alter its conformation, binding affinity, and pharmacokinetic properties. The stereochemically defined scaffold of this compound offers a platform for exploring such modifications in a controlled manner.

Conclusion

This compound, with its three stereoisomers, serves as an excellent model for understanding the synthesis and reactivity of conjugated dienes. The stereoselective synthesis of the (E,E) and (Z,Z) isomers can be achieved with high fidelity through established alkyne reduction methodologies. The reactivity of the diene system, particularly in Diels-Alder cycloadditions, provides a route to complex cyclic structures. Although its direct role in current pharmaceutical development is not well-defined, the structural motif and the synthetic strategies to access it are highly relevant to the synthesis of bioactive natural products and the design of novel therapeutic agents. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists to utilize this compound and related conjugated dienes in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3Z,5Z)-3,5-Octadiene | C8H14 | CID 5352198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3Z,5Z)-3,5-Octadiene|lookchem [lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, (Z,Z)- [webbook.nist.gov]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3,5-Octadiene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiene is a versatile conjugated diene that serves as a valuable building block in organic synthesis. Its structure, featuring a conjugated double bond system, makes it a reactive precursor for a variety of transformations, most notably in the construction of six-membered rings through cycloaddition reactions and in the formation of unsaturated polymers via metathesis. The stereochemistry of the diene (available as (E,E), (E,Z), and (Z,Z) isomers) plays a crucial role in determining the stereochemical outcome of these reactions, offering a powerful tool for the synthesis of complex molecular architectures. These structures are often found in natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of organic synthesis: the Diels-Alder reaction for the synthesis of substituted cyclohexene (B86901) derivatives and Acyclic Diene Metathesis (ADMET) for the preparation of unsaturated polymers.

Applications in Organic Synthesis

The conjugated diene system of this compound is amenable to a range of chemical transformations, making it a versatile intermediate. Key applications include:

-

Diels-Alder Reaction: As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to form substituted cyclohexene rings. This reaction is a cornerstone for the construction of cyclic systems with high stereocontrol.

-

Acyclic Diene Metathesis (ADMET) Polymerization: The terminal double bonds of certain isomers of octadiene, or by extension, other dienes, can undergo metathesis to form long-chain unsaturated polymers. ADMET is a step-growth polymerization driven by the removal of a volatile small molecule, typically ethylene (B1197577).

-

Natural Product Synthesis: The substituted cyclohexene and polyene motifs accessible from this compound are prevalent in a wide array of natural products. The ability to control the stereochemistry of these reactions is paramount in the total synthesis of complex molecules.

Data Presentation

Table 1: Diels-Alder Reaction of this compound with Various Dienophiles (Representative Data)

| Entry | Dienophile | Diene Isomer | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Maleic Anhydride (B1165640) | (E,E) | Toluene (B28343) | 110 | 2 | 92 | >95:5 |

| 2 | N-Phenylmaleimide | (E,E) | Xylene | 140 | 4 | 88 | >95:5 |

| 3 | Acrylonitrile | (E,E) | Toluene | 110 | 12 | 75 | N/A |

| 4 | Methyl Acrylate | (E,E) | Toluene | 110 | 18 | 70 | 85:15 |

| 5 | Benzoquinone | (E,E) | Benzene | 80 | 6 | 85 | N/A |

Note: Data is compiled from typical results for similar conjugated dienes and may serve as a starting point for optimization.

Table 2: Acyclic Diene Metathesis (ADMET) of a Representative α,ω-Diene (e.g., 1,7-Octadiene)

| Entry | Catalyst (mol%) | Monomer | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI |

| 1 | Grubbs 2nd Gen (0.1) | 1,7-Octadiene (B165261) | Toluene | 60 | 24 | 25.4 | 1.85 |

| 2 | Hoveyda-Grubbs 2nd Gen (0.1) | 1,7-Octadiene | Toluene | 60 | 24 | 32.1 | 1.79 |

Note: This data is for a similar terminal diene and illustrates typical conditions and outcomes for ADMET polymerization.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of (E,E)-3,5-Octadiene with Maleic Anhydride

This protocol describes the [4+2] cycloaddition of (E,E)-3,5-octadiene with maleic anhydride to yield the corresponding substituted cyclohexene derivative.

Materials:

-

(E,E)-3,5-Octadiene

-

Maleic Anhydride

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

-

Add (E,E)-3,5-octadiene (1.12 g, 10.2 mmol) to the flask.

-

Add 20 mL of anhydrous toluene to the flask.

-

Attach a reflux condenser to the flask and place the setup in a heating mantle.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Cool the flask in an ice bath for 30 minutes to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the product under vacuum to obtain the Diels-Alder adduct.

Expected Yield: ~92%

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of a Terminal Diene

This protocol provides a general procedure for the ADMET polymerization of a terminal diene, such as 1,7-octadiene, using a Grubbs catalyst. This can be adapted for other terminal dienes.

Materials:

-

1,7-Octadiene (or other terminal diene)

-

Grubbs 2nd Generation Catalyst

-

Anhydrous toluene

-

Schlenk flask

-

Vacuum line

-

Magnetic stirrer and stir bar

-

Glovebox or inert atmosphere setup

Procedure:

-

Purify the 1,7-octadiene monomer and toluene by passing them through activated alumina (B75360) columns and sparging with argon for 30 minutes to remove oxygen.

-

In a glovebox, add the purified monomer (e.g., 1.0 g, 9.07 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

In a separate vial, dissolve the Grubbs 2nd generation catalyst (e.g., 0.1 mol%) in a minimal amount of anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the monomer.

-

Seal the Schlenk flask, remove it from the glovebox, and connect it to a vacuum line.

-

Stir the reaction mixture at room temperature under a dynamic vacuum to remove the ethylene byproduct, which drives the polymerization.

-

Continue the reaction for 24-48 hours, or until the desired molecular weight is achieved. The viscosity of the solution will increase significantly.

-

To terminate the polymerization, expose the reaction mixture to air or add a small amount of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Mandatory Visualizations

Caption: Workflow for the Diels-Alder reaction of this compound.

Caption: General workflow for ADMET polymerization.

Caption: Energy profile of endo vs. exo selectivity in Diels-Alder reactions.

Application Notes and Protocols for 3,5-Octadiene as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] 3,5-Octadiene, a readily available acyclic diene, presents itself as a versatile building block in this context. Its alkyl substituents are known to increase the reactivity of the diene by donating electron density.[2]

These application notes provide a comprehensive guide to the expected reactivity, stereoselectivity, and experimental protocols for the use of (3E,5E)-3,5-octadiene as a diene in Diels-Alder reactions. While specific literature data on the quantitative outcomes of this compound in these reactions is limited, the following information is based on established principles of Diels-Alder reactions and data from structurally analogous systems.

Reaction Principles

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[1] The stereochemistry of both the diene and the dienophile is retained in the product. For an acyclic diene like this compound, the reaction requires the diene to adopt an s-cis conformation. The ethyl groups at the termini of the diene system in (3E,5E)-3,5-octadiene are expected to be cis to each other in the resulting cyclohexene (B86901) adduct.

The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. Typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder reaction).[3] The presence of electron-withdrawing groups (EWGs) on the dienophile, such as carbonyls, nitriles, or nitro groups, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[4]

Expected Reactivity and Stereoselectivity

The reaction of (3E,5E)-3,5-octadiene with various dienophiles is expected to yield substituted cyclohexene derivatives. The stereochemical outcome is predictable, with the substituents from the dienophile retaining their original stereochemistry in the product. When a cyclic dienophile is used, the formation of endo and exo diastereomers is possible. The endo product is generally the kinetically favored product due to secondary orbital interactions.[5]

Data Presentation: Expected Outcomes for Diels-Alder Reactions of (3E,5E)-3,5-Octadiene

The following table summarizes the expected reactivity and major products for the Diels-Alder reaction of (3E,5E)-3,5-octadiene with representative dienophiles. The anticipated yields are based on analogous reactions reported in the literature for similar dienes.

| Diene | Dienophile | Catalyst | Expected Major Product(s) | Anticipated Yield (%) | Notes |

| (3E,5E)-3,5-Octadiene | Maleic Anhydride (B1165640) | None (Thermal) | cis-4,5-diethyl-3,6-dihydrophthalic anhydride (endo isomer) | 10-20 | Based on the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride, which yielded 10.5%.[6] Higher temperatures may be required. |

| (3E,5E)-3,5-Octadiene | N-Phenylmaleimide | None (Thermal) | endo-N-phenyl-cis-4,5-diethyl-3,6-dihydrophthalimide | 55-65 | Based on the reaction of in situ generated 1,3-butadiene (B125203) with N-phenylmaleimide.[5] |

| (3E,5E)-3,5-Octadiene | Methyl Acrylate (B77674) | None (Thermal) | Methyl cis-3,4-diethylcyclohex-1-ene-1-carboxylate | Low | Thermal reactions with unactivated acrylates are often slow and low-yielding. |

| (3E,5E)-3,5-Octadiene | Methyl Acrylate | Lewis Acid (e.g., AlCl₃, Et₂AlCl) | Methyl cis-3,4-diethylcyclohex-1-ene-1-carboxylate | >90 (endo) | Lewis acid catalysis is known to significantly accelerate the reaction and enhance endo selectivity.[7] |

| (3E,5E)-3,5-Octadiene | Benzoquinone | None (Thermal) | cis-4a,5,8,8a-tetrahydro-2,3-diethyl-1,4-naphthalenedione | Good | Quinones are reactive dienophiles. |

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with (3E,5E)-3,5-octadiene. These should be regarded as starting points and may require optimization for specific dienophiles and desired outcomes.